N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylcyclopentyl group, and a formamide functional group.
Mechanism of Action
Target of Action
The primary targets of N-(4-Ethoxyphenyl)-1-Phenylcyclopentane-1-Carboxamide are currently unknown. This compound is structurally similar to Phenacetin , a pain-relieving and fever-reducing drug, which suggests that it may have similar targets.
Mode of Action
If we consider its structural similarity to phenacetin , it might exert its effects through similar mechanisms. Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . It also has a depressant action on the heart, where it acts as a negative inotrope .
Biochemical Pathways
Phenacetin, a structurally similar compound, is known to act on the sensory tracts of the spinal cord and has a depressant action on the heart . It is also used to treat rheumatoid arthritis (subacute type) and intercostal neuralgia .
Result of Action
Based on its structural similarity to phenacetin , it might have similar effects, such as pain relief and fever reduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-ethoxyaniline with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the formamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted formamides.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)(phenylcyclopentyl)formamide
- N-(4-Chlorophenyl)(phenylcyclopentyl)formamide
- N-(4-Methylphenyl)(phenylcyclopentyl)formamide
Uniqueness
N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide stands out due to its ethoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-23-18-12-10-17(11-13-18)21-19(22)20(14-6-7-15-20)16-8-4-3-5-9-16/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHGGLQAQYJKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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